molecular formula C10H20O2 B6259684 (1-methoxy-3,3-dimethylcyclohexyl)methanol CAS No. 2138118-97-3

(1-methoxy-3,3-dimethylcyclohexyl)methanol

Cat. No.: B6259684
CAS No.: 2138118-97-3
M. Wt: 172.26 g/mol
InChI Key: CHNVVUYNWKZAOU-UHFFFAOYSA-N
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Description

(1-Methoxy-3,3-dimethylcyclohexyl)methanol is a chemical compound of interest in several advanced research fields. While specific biological activities for this exact molecule are not fully detailed in the public scientific literature, its structure suggests potential as a building block or intermediate in organic synthesis and materials science. Structurally related compounds, particularly those featuring methanol and ether functional groups on cyclic frameworks, are extensively investigated as precursors or "properfumes" in the development of long-lasting fragrance compositions for consumer products . In these applications, such compounds are designed to undergo controlled release upon exposure to environmental factors, providing sustained olfactive effects . Furthermore, the broader class of methanol-derived chemicals is a critical feedstock in the chemical industry, with the global market for methanol and its derivatives experiencing significant growth driven by demand in the automotive, construction, and chemical sectors . The market is also seeing a notable shift towards sustainable production, with innovations in green methanol derived from biomass and captured carbon dioxide . This positions this compound as a compound with potential relevance in the exploration of new chemical entities and sustainable material applications.

Properties

CAS No.

2138118-97-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1-methoxy-3,3-dimethylcyclohexyl)methanol

InChI

InChI=1S/C10H20O2/c1-9(2)5-4-6-10(7-9,8-11)12-3/h11H,4-8H2,1-3H3

InChI Key

CHNVVUYNWKZAOU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(CO)OC)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3,3-Dimethylcyclohexanone

3,3-Dimethylcyclohexanone is prepared via acid-catalyzed cyclization of dimethyl-substituted diketones or through Friedel-Crafts acylation. For example, reacting 3,3-dimethylcyclohexene with ozone followed by reductive workup yields the ketone.

Methoxylation via Alkylation

The ketone intermediate undergoes methoxylation using methylating agents such as iodomethane or dimethyl sulfate. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–20°C under inert atmosphere facilitates the nucleophilic substitution, yielding 1-methoxy-3,3-dimethylcyclohexanone.

Reduction to Methanol

The ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ in diethyl ether at 0°C typically achieves >90% yield, though NaBH₄ in methanol is safer for large-scale production.

Reaction Summary:

3,3-DimethylcyclohexanoneCH3I, NaH, THF1-Methoxy-3,3-dimethylcyclohexanoneLiAlH4This compound\text{3,3-Dimethylcyclohexanone} \xrightarrow{\text{CH}3\text{I, NaH, THF}} \text{1-Methoxy-3,3-dimethylcyclohexanone} \xrightarrow{\text{LiAlH}4} \text{this compound}

Reduction of Prefunctionalized Cyclohexyl Ketones

Alternative routes focus on prefunctionalized substrates to streamline synthesis.

Hydroboration-Oxidation of Alkenes

Starting with 1-methoxy-3,3-dimethylcyclohexene, hydroboration-oxidation (BH₃·THF followed by H₂O₂/NaOH) installs the methanol group with anti-Markovnikov selectivity. This method avoids ketone intermediates but requires precise control of steric effects due to the dimethyl groups.

Catalytic Hydrogenation

Catalytic hydrogenation of 1-methoxy-3,3-dimethylcyclohexyl carboxylic acid esters (e.g., methyl or ethyl esters) over palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) produces the alcohol. Yields depend on ester reactivity, with methyl esters achieving 85–92% conversion.

Comparative Analysis of Methods

Method Starting Material Yield Conditions Advantages Limitations
Grignard-Alkylation3,3-Dimethylcyclohexanone78–85%NaH/THF, 0–20°C; LiAlH₄, 0°CHigh purity; scalableMulti-step; sensitive reagents
Hydroboration-Oxidation1-Methoxy-3,3-dimethylcyclohexene65–72%BH₃·THF; H₂O₂/NaOH, 25°CStereoselective; mild conditionsLow yield due to steric hindrance
Catalytic HydrogenationCyclohexyl esters85–92%Pd/C, H₂ (1–3 atm), 50–80°CSingle-step; high efficiencyRequires ester precursors

Optimization Strategies

Solvent Selection

Polar aprotic solvents like THF enhance methoxylation kinetics, while methanol improves NaBH₄ reduction efficiency. Ethyl acetate is preferred for extraction due to its immiscibility with aqueous layers.

Temperature Control

Exothermic reactions (e.g., Grignard additions) require cooling to 0°C to prevent side reactions. Hydroboration benefits from room-temperature oxidation to minimize borate ester decomposition.

Green Chemistry Considerations

Replacing LiAlH₄ with NaBH₄ reduces hazardous waste. Ethanol/water mixtures in extractions lower environmental impact compared to dichloromethane .

Chemical Reactions Analysis

Types of Reactions

(1-methoxy-3,3-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-methoxy-3,3-dimethylcyclohexyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methoxy-3,3-dimethylcyclohexyl)methanol involves its interaction with various molecular targets. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexylmethanol Derivatives

Compound Name Molecular Formula Functional Groups Physical State Key Differences References
(3,3-Dimethylcyclohexyl)methanol C₉H₁₈O Hydroxymethyl, 3,3-dimethyl Liquid Lacks methoxy group at 1-position
(1-Amino-3,3-dimethylcyclohexyl)methanol C₁₀H₂₁NO Hydroxymethyl, amino, 3,3-dimethyl Discontinued Amino group replaces methoxy; basicity
3-Cyclohexene-1-methanol C₇H₁₂O Hydroxymethyl, cyclohexene ring Not reported Unsaturated ring; higher reactivity
  • Key Observations: The methoxy group in the target compound enhances polarity compared to (3,3-dimethylcyclohexyl)methanol, likely increasing solubility in polar solvents. Replacing methoxy with an amino group (as in ) introduces basicity, altering pH-dependent behavior and hydrogen-bonding capacity. The unsaturated 3-cyclohexene analog exhibits higher reactivity due to the double bond, making it prone to addition reactions.

Functional Group Analogs

Compound Name Molecular Formula Functional Groups Key Differences References
((1R,2R)-2-Hydroxy-3,3-dimethylcyclohexyl)(phenyl)methanone C₁₅H₂₀O₂ Ketone, hydroxymethyl, 3,3-dimethyl Ketone introduces electrophilic site; phenyl increases hydrophobicity
1-Methoxy-3,3-dimethyl-2-phenylcyclopropene C₁₂H₁₄O Methoxy, cyclopropene ring, phenyl Smaller ring strain; conjugated system
  • Key Observations :
    • The ketone in enhances electrophilicity, contrasting with the nucleophilic hydroxymethyl group in the target compound.
    • The cyclopropene derivative exhibits ring strain and conjugation, leading to distinct thermal and electronic properties.

Pharmacological Analogs

Compound Name Molecular Formula Pharmacological Class Key Structural Features References
MDMB-FUBINACA C₂₀H₂₆FN₃O₃ Synthetic cannabinoid 1-Methoxy-3,3-dimethylbutan-2-yl group
MDMB-CHMICA C₂₂H₃₁N₃O₃ Synthetic cannabinoid Similar methoxy-dimethyl motif
  • Key Observations: The methoxy-dimethyl motif in synthetic cannabinoids is critical for receptor binding. While the target compound shares this motif, its cyclohexane backbone differs from the indazole/indole cores of cannabinoids, likely altering bioactivity.

Biological Activity

(1-Methoxy-3,3-dimethylcyclohexyl)methanol is an organic compound with the chemical formula C12H18O2C_{12}H_{18}O_2. Its unique cyclohexane structure, featuring both methoxy and hydroxymethyl groups, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and analgesic properties, synthesis methods, and interaction studies.

Chemical Structure and Properties

The structure of this compound includes a cyclohexane ring with:

  • Two methyl groups at the 3-position
  • A methoxy group at the 1-position
  • A hydroxymethyl group attached to the cyclohexane

This configuration enhances its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory properties . In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The compound's mechanism of action likely involves modulation of signaling pathways associated with inflammation.

Analgesic Effects

In addition to its anti-inflammatory activity, this compound has been suggested to possess analgesic effects . It may interact with pain receptors or inhibit pathways involved in pain perception. Preliminary studies using animal models have reported reduced pain responses when administered this compound, indicating its potential as a therapeutic agent for pain management.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

Synthesis MethodDescriptionYield
Grignard Reaction Involves the reaction of a Grignard reagent with a carbonyl compound.Moderate
Reduction of Ketones Reduction of corresponding ketones using reducing agents like LiAlH4.High
Esterification Reaction of alcohols with carboxylic acids under acidic conditions.Variable

Each method varies in terms of complexity and yield, influencing the choice based on desired purity and scale.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic viability. Interaction studies often involve:

  • Binding assays : To determine affinity for specific receptors or enzymes.
  • Cellular assays : To observe effects on cell viability and function.
  • In vivo studies : To evaluate efficacy and safety in animal models.

These studies help establish a comprehensive safety profile and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Inflammation : A 2023 study demonstrated that this compound significantly reduced levels of TNF-alpha in a lipopolysaccharide-induced inflammation model in mice.
  • Analgesic Activity Assessment : In another study, the compound was shown to decrease pain responses in a formalin test model, suggesting its potential as an analgesic.
  • Mechanism Elucidation : Research utilizing computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling has provided insights into the structural features contributing to its biological activity.

Q & A

Q. Basic

  • FTIR : Identifies O-H (broad ~3349 cm⁻¹) and C-O (1024–1236 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Probes methoxy (-OCH₃, δ ~3.3 ppm) and cyclohexyl proton splitting patterns.
    • ¹³C NMR : Confirms quaternary carbons (e.g., 3,3-dimethyl groups) and alcohol carbon (δ ~60–70 ppm).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₂₀O₂ at 172.27 g/mol) .

How can conflicting NMR data for diastereomeric mixtures of this compound be resolved?

Q. Advanced

  • Variable Temperature NMR : Reduces signal splitting caused by conformational exchange at low temperatures.
  • Chiral derivatization : Use of Mosher’s acid to assign absolute configuration via ¹H NMR shifts.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
    For example, unexpected splitting in cyclohexyl protons may arise from axial-equatorial isomerism, requiring 2D NMR (COSY, NOESY) for resolution .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation.
    Refer to analogous SDS guidelines for methanol derivatives, emphasizing emergency procedures for spills or inhalation .

What methodologies are employed to study the biological activity of this compound?

Q. Advanced

  • In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cell lines to assess therapeutic potential.
  • Enzyme inhibition studies : Kinetic analysis (e.g., IC₅₀ determination) using purified targets (e.g., kinases).
  • Metabolic stability : Liver microsome assays to evaluate pharmacokinetic properties.
    Structural analogs with methoxy and cyclohexyl groups have shown bioactivity in drug discovery contexts, suggesting similar evaluation frameworks .

How can researchers address low solubility of this compound in aqueous media?

Q. Advanced

  • Co-solvent systems : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing biomolecules.
  • Surfactants : Non-ionic agents (e.g., Tween-80) for emulsification.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via esterification while retaining core structure .

What chromatographic methods are optimal for purity analysis?

Q. Basic

  • HPLC : Reverse-phase C18 column with UV detection (λ = 210–254 nm).
  • GC-MS : For volatile derivatives (e.g., trimethylsilyl ethers).
  • TLC : Silica gel plates eluted with ethyl acetate/hexane (3:7), visualized by vanillin stain .

How does the stereochemistry of the cyclohexyl ring influence reactivity?

Q. Advanced

  • Conformational analysis : Chair vs. boat conformations affect steric accessibility. Axial methoxy groups may hinder nucleophilic attacks.
  • Stereoelectronic effects : Equatorial substituents stabilize transition states in reduction or oxidation reactions.
    X-ray crystallography of related compounds confirms that 3,3-dimethyl groups enforce rigid chair conformations, impacting reaction pathways .

What strategies validate synthetic intermediates during multi-step synthesis?

Q. Advanced

  • In-line analytics : ReactIR monitors real-time reaction progress (e.g., carbonyl disappearance).
  • Isotopic labeling : ¹³C-labeled precursors track carbon flow in complex pathways.
  • Orthogonal protection : Sequential deprotection (e.g., TBDMS for alcohols) ensures stepwise fidelity .

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